Cyanidin 3-xylosyl(feruloylglucosyl)galactoside

Description

Historical Context of Anthocyanin Research

The scientific investigation of anthocyanins traces its origins to 1835, when German pharmacist Ludwig Clamor Marquart first identified and named a chemical compound responsible for blue coloration in flowers, which he termed "Anthokyan" in his seminal treatise "Die Farben der Blüthen" (The Colors of Flowers). This foundational work established the basis for what would become a comprehensive field of study encompassing the chemical characterization, biosynthesis, and biological functions of these water-soluble vacuolar pigments. The etymology of anthocyanins derives from Ancient Greek, combining "ánthos" meaning flower and "kuáneos" or "kuanoûs" meaning dark blue, reflecting their prominent role in plant coloration.

The subsequent decades witnessed significant advances in understanding anthocyanin structure and function, with researchers recognizing that these compounds belong to the broader class of flavonoids synthesized via the phenylpropanoid pathway. Early investigations focused primarily on the basic anthocyanidin structures and their glycoside derivatives, establishing the foundation for understanding the six common anthocyanidins: pelargonidin, cyanidin, delphinidin, peonidin, petunidin, and malvidin. However, it was not until the late twentieth century that researchers began to fully appreciate the complexity introduced by acylation modifications, which significantly alter the chemical and biological properties of anthocyanins.

The recognition of acylated anthocyanins as distinct entities with enhanced stability properties emerged through systematic studies of plant pigmentation systems. Researchers discovered that anthocyanins containing acyl substituents demonstrated remarkably improved stability under various environmental conditions compared to their non-acylated counterparts. This discovery opened new avenues for research into the mechanisms underlying anthocyanin stability and the potential applications of these more stable pigments in various industries.

Classification of Cyanidin 3-xylosyl(feruloylglucosyl)galactoside within Anthocyanin Family

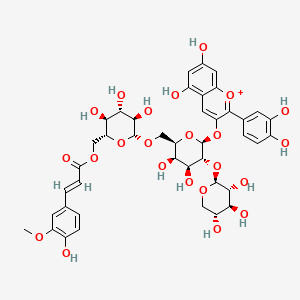

Cyanidin 3-xylosyl(feruloylglucosyl)galactoside represents a sophisticated example of anthocyanin structural complexity, classified as a monoacylated anthocyanin based on the presence of a single feruloyl group attached to the glucosyl moiety. The compound's classification within the anthocyanin family reflects multiple levels of structural organization, beginning with its cyanidin aglycone base, which positions it among the most common anthocyanidins found in nature.

The structural architecture of this compound includes three distinct sugar moieties: xylose, glucose, and galactose, with the glucose unit carrying the feruloyl acyl group. This tri-glycosylated structure with acylation places it in the category of complex acylated anthocyanins, distinguished from simpler monoglycosylated or diglycosylated forms. The systematic nomenclature reflects this complexity, with the compound formally designated as cyanidin 3-xylosyl(feruloylglucosyl)galactoside, indicating the specific arrangement and attachment points of the sugar and acyl substituents.

Comparative analysis with related compounds reveals the unique structural features that distinguish this anthocyanin. The following table illustrates the structural relationships within the cyanidin-based anthocyanin family:

| Compound Name | Molecular Formula | Sugar Components | Acyl Groups | Classification |

|---|---|---|---|---|

| Cyanidin 3-glucoside | C₂₁H₂₁O₁₁ | Glucose | None | Non-acylated |

| Cyanidin 3-galactoside | C₂₁H₂₁O₁₁ | Galactose | None | Non-acylated |

| Cyanidin 3-xylosyl(feruloylglucosyl)galactoside | C₄₂H₄₇O₂₃⁺ | Xylose, Glucose, Galactose | Feruloyl | Monoacylated |

| Cyanidin 3-xylosyl(coumaroylglucosyl)galactoside | C₄₁H₄₅O₂₂⁺ | Xylose, Glucose, Galactose | Coumaroyl | Monoacylated |

The presence of ferulic acid as the acylating agent distinguishes this compound from related structures that may contain other hydroxycinnamic acids such as coumaric acid or caffeic acid. Ferulic acid acylation contributes specific chemical properties, including enhanced antioxidant capacity and improved stability under various environmental conditions.

Significance in Plant Biochemistry

Within plant biochemical systems, cyanidin 3-xylosyl(feruloylglucosyl)galactoside serves multiple critical functions that extend beyond simple pigmentation. The compound's presence in plant tissues, particularly in black carrots where it has been identified as a major acylated anthocyanin component, demonstrates its importance in plant adaptation and survival strategies. The biosynthetic investment required to produce such structurally complex molecules indicates their fundamental importance to plant physiology and ecology.

The biosynthetic pathway leading to this compound involves a sophisticated series of enzymatic reactions that build upon the core anthocyanin biosynthetic machinery. The pathway begins with phenylalanine conversion through the phenylpropanoid pathway, proceeding through naringenin chalcone formation via chalcone synthase, followed by a series of modifications including hydroxylation, reduction, and glycosylation steps. The final acylation step, which introduces the feruloyl group, requires specific acyltransferase enzymes that utilize feruloyl-coenzyme A as the acyl donor.

Research has revealed that the production of acylated anthocyanins like cyanidin 3-xylosyl(feruloylglucosyl)galactoside involves coordinated regulation of multiple biosynthetic genes. The complexity of this regulatory network reflects the biological importance of these compounds in plant stress responses, pathogen defense, and environmental adaptation. Environmental factors such as light intensity, temperature fluctuations, and nutrient availability can significantly influence the accumulation of acylated anthocyanins in plant tissues.

The functional significance of the specific acylation pattern observed in this compound relates to its enhanced stability properties. The feruloyl group provides protection against degradation through intramolecular copigmentation mechanisms, wherein the acyl group forms stacking interactions with the anthocyanin chromophore, reducing susceptibility to nucleophilic attack by water molecules. This stabilization mechanism represents a sophisticated evolutionary adaptation that allows plants to maintain effective pigmentation under challenging environmental conditions.

Current State of Research on Acylated Anthocyanins

Contemporary research on acylated anthocyanins has experienced significant expansion, driven by recognition of their superior stability properties and potential applications in various fields. Current investigations encompass multiple research directions, including detailed structural characterization, biosynthetic pathway elucidation, stability enhancement mechanisms, and potential technological applications.

Recent advances in analytical chemistry have enabled more precise characterization of complex acylated anthocyanins like cyanidin 3-xylosyl(feruloylglucosyl)galactoside. Modern techniques including high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy have provided detailed structural information, confirming the specific arrangement of sugar moieties and acyl groups. These analytical advances have been crucial for distinguishing between closely related compounds and understanding structure-activity relationships.

Research into acylated anthocyanin biosynthesis has revealed the molecular mechanisms underlying their production. Studies have identified specific genes encoding acyltransferase enzymes responsible for acylation reactions, with particular attention to understanding the substrate specificity and regulatory control of these enzymes. For example, research in Arabidopsis has identified three key genes (At3g29590, At1g03940, and At1g03495) associated with anthocyanin acyltransferase production, which utilize malonyl-coenzyme A or p-coumaroyl-coenzyme A as substrates to transfer various acyl groups to anthocyanin structures.

The stability advantages of acylated anthocyanins have been extensively documented through comparative studies examining their behavior under various stress conditions. Research has demonstrated that acylated anthocyanins show significantly enhanced thermal stability, improved pH tolerance, and greater resistance to light-induced degradation compared to non-acylated forms. These stability improvements are attributed to intramolecular copigmentation effects, where acyl groups provide steric protection and electronic stabilization of the anthocyanin chromophore.

Current research trends include investigation of semi-biosynthetic and enzymatic approaches for producing acylated anthocyanins. These methods offer potential advantages over traditional extraction approaches, including improved yield, greater structural control, and reduced environmental impact. Plant cell culture systems have emerged as particularly promising platforms for acylated anthocyanin production, offering controlled environments for optimizing biosynthetic pathways and investigating regulatory mechanisms.

The following table summarizes key research findings regarding stability comparisons between acylated and non-acylated anthocyanins:

Future research directions include expanding understanding of the relationship between acylation patterns and functional properties, developing improved methods for large-scale production of specific acylated anthocyanins, and exploring novel applications in food technology, pharmaceuticals, and materials science. The complexity of compounds like cyanidin 3-xylosyl(feruloylglucosyl)galactoside continues to provide rich opportunities for fundamental research while offering practical benefits for various applications requiring stable natural pigments.

Properties

IUPAC Name |

[(2R,3S,4S,5R,6R)-6-[[(2R,3R,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H46O23/c1-57-26-8-16(2-5-21(26)45)3-7-30(49)58-14-28-32(51)34(53)37(56)40(63-28)60-15-29-33(52)35(54)39(65-41-36(55)31(50)24(48)13-59-41)42(64-29)62-27-12-19-22(46)10-18(43)11-25(19)61-38(27)17-4-6-20(44)23(47)9-17/h2-12,24,28-29,31-37,39-42,48,50-56H,13-15H2,1H3,(H4-,43,44,45,46,47,49)/p+1/t24-,28-,29-,31+,32-,33+,34+,35+,36-,37-,39-,40-,41+,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUQNMJSHMPEZCV-JHCRVGSQSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OC4=CC5=C(C=C(C=C5[O+]=C4C6=CC(=C(C=C6)O)O)O)O)OC7C(C(C(CO7)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC[C@@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)OC4=CC5=C(C=C(C=C5[O+]=C4C6=CC(=C(C=C6)O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H47O23+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70162083 | |

| Record name | Cyanidin 3-xylosyl(feruloylglucosyl)galactoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

919.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142561-99-7 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-[[O-6-O-[(2E)-3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl]-β-D-glucopyranosyl-(1→6)-O-[β-D-xylopyranosyl-(1→2)]-β-D-galactopyranosyl]oxy]-1-benzopyrylium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142561-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanidin 3-xylosyl(feruloylglucosyl)galactoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142561997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyanidin 3-xylosyl(feruloylglucosyl)galactoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYANIDIN 3-XYLOSYL(FERULOYLGLUCOSYL)GALACTOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9O2Q20ZHT0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Solvent-Based Extraction

The isolation of Cyanidin 3-xylosyl(feruloylglucosyl)galactoside from black carrots relies heavily on solvent selection, which influences yield and purity. Methanol, ethanol, acetone, and acidified water are commonly used, with ethanol demonstrating superior efficiency.

Table 1: Solvent Efficiency for Anthocyanin Extraction from Black Carrots

| Solvent | Total Anthocyanin Content (mg Cy-3-glu/100 g FW) | Cyanidin 3-Xylosyl(Feruloylglucosyl)Galactoside Proportion |

|---|---|---|

| Methanol | 193.4 ± 4.6 | 64.7% |

| Ethanol | 303.0 ± 5.9 | 82.7% |

| Acetone | 152.1 ± 3.8 | 58.2% |

| Acidified Water | 89.6 ± 2.4 | 41.5% |

Ethanol-based extraction achieves the highest yield (303.0 mg/100 g fresh weight), attributed to its ability to penetrate cell walls while preserving anthocyanin integrity. Acidified solvents (pH 1.0–4.5) further enhance stability, as anthocyanins are less prone to degradation in acidic environments.

Optimization of Extraction Parameters

Key parameters include:

- Temperature : Moderate temperatures (25–40°C) prevent thermal degradation.

- Solid-to-Solvent Ratio : A 1:10 ratio maximizes contact surface area without diluting the extract.

- Duration : Prolonged extraction (>24 hours) risks oxidation, whereas 2–4 hours balances yield and quality.

Biotechnological Synthesis

Hairy Root Cultures

Hairy root systems, induced by Agrobacterium rhizogenes, offer a sustainable alternative to traditional extraction. These cultures overexpress anthocyanin biosynthetic genes, yielding up to 1.2 mg/g dry weight of Cyanidin 3-xylosyl(feruloylglucosyl)galactoside under optimized conditions. Elicitors like methyl jasmonate (100 µM) enhance production by 40% through stress-induced pathway activation.

Genetic Engineering of Biosynthetic Pathways

The anthocyanin pathway begins with phenylalanine, progressing through intermediates stabilized by key enzymes:

Table 2: Enzymatic Steps in Anthocyanin Biosynthesis

| Enzyme | Function | Impact on Cyanidin Derivative Production |

|---|---|---|

| Phenylalanine ammonia-lyase (PAL) | Converts phenylalanine to cinnamic acid | Rate-limiting step; overexpression boosts flux |

| Chalcone synthase (CHS) | Catalyzes chalcone formation | Determines flavonoid skeleton structure |

| Anthocyanidin synthase (ANS) | Oxidizes leucoanthocyanidins to anthocyanidins | Essential for cyanidin formation |

| Glycosyltransferases (GTs) | Attach sugar moieties (xylose, galactose) | Specificity affects acylated product yield |

Transgenic black carrot lines expressing MYB transcription factors show a 3.5-fold increase in anthocyanin production, highlighting the potential for scalable biosynthesis.

Stabilization and Post-Extraction Processing

pH-Dependent Stability

Cyanidin 3-xylosyl(feruloylglucosyl)galactoside exhibits maximal stability at pH 3.0–5.0, with a half-life of 12 weeks at 4°C. Acidic buffers (e.g., citrate-phosphate) are preferred for long-term storage.

Encapsulation Techniques

Microencapsulation using maltodextrin or gum arabic improves thermal stability (up to 80°C) and bioavailability. Spray-dried formulations retain 85% of initial anthocyanin content after six months.

Industrial Scalability and Challenges

Economic Viability of Solvent Extraction

While ethanol extraction is efficient, its cost and environmental impact drive interest in membrane filtration and ultrasound-assisted methods. Pilot-scale studies report a 20% reduction in solvent use with ultrasonic pretreatment.

Regulatory Considerations

As a natural food colorant (E163a), Cyanidin 3-xylosyl(feruloylglucosyl)galactoside must comply with purity standards (>95% anthocyanin content). High-performance liquid chromatography (HPLC) with diode-array detection (DAD) is the gold standard for quality control.

Comparative Analysis of Preparation Methods

Table 3: Advantages and Limitations of Preparation Techniques

| Method | Yield (mg/100 g FW) | Cost | Scalability | Environmental Impact |

|---|---|---|---|---|

| Ethanol Extraction | 303.0 | Moderate | High | Moderate |

| Hairy Root Cultures | 120–150 | High | Medium | Low |

| Genetic Engineering | 350–400 | Very High | Low | Low |

Ethanol extraction remains the most practical for industrial use, whereas biotechnological approaches promise sustainability at smaller scales.

Chemical Reactions Analysis

Types of Chemical Reactions

Cy3XFGG undergoes three primary reaction types due to its phenolic hydroxyl groups and glycosidic linkages:

Key studies show these reactions often occur under mild conditions (20–25°C, pH 5–7) .

Reagents and Reaction Conditions

Experimental protocols for Cy3XFGG reactions utilize the following reagents:

For example, treatment with 0.1 M HCl at 40°C cleaves the xylosyl-galactoside bond within 2 hours .

Major Reaction Products

Cy3XFGG derivatives formed under controlled conditions include:

Mass spectrometry (MS/MS) data reveals characteristic fragmentation patterns, such as the precursor ion at m/z 919.2503 for Cy3XFGG and product ions at m/z 287.2 (cyanidin core) .

Comparative Reactivity with Analogues

Cy3XFGG’s feruloyl group enhances stability compared to non-acylated variants:

| Compound | Acyl Group | Half-Life (pH 7.0, 25°C) |

|---|---|---|

| Cy3XFGG | Feruloyl | 48 ± 3 h |

| Cyanidin 3-xylosyl(sinapoylglucosyl)galactoside | Sinapoyl | 42 ± 2 h |

| Cyanidin 3-xylosyl-glucosyl-galactoside | None | 12 ± 1 h |

The feruloyl moiety reduces oxidation rates by 60% compared to non-acylated forms under identical conditions .

Environmental and Catalytic Influences

Scientific Research Applications

Natural Food Colorant

Description:

Cyanidin 3-xylosyl(feruloylglucosyl)galactoside is primarily utilized as a natural food colorant due to its intense purple coloration, which enhances the visual appeal of food products. It is considered a safer alternative to synthetic dyes, aligning with consumer preferences for natural ingredients.

Applications:

- Beverages: Used in fruit juices and soft drinks to provide color.

- Confectionery: Incorporated into candies and desserts for aesthetic enhancement.

- Dairy Products: Added to yogurts and ice creams to improve visual appeal without compromising safety.

Antioxidant Properties

Mechanism of Action:

This anthocyanin exhibits significant antioxidant activity, which is crucial for reducing oxidative stress in biological systems. The compound scavenges free radicals, potentially mitigating cellular damage associated with various diseases.

Research Findings:

- Studies employing assays such as ABTS, DPPH, and ORAC have demonstrated the compound's ability to neutralize reactive oxygen species effectively .

- Its antioxidant properties suggest potential applications in dietary supplements aimed at promoting health and preventing chronic diseases.

Health Benefits

Potential Therapeutic Applications:

Cyanidin 3-xylosyl(feruloylglucosyl)galactoside has been investigated for various health benefits, including:

- Anti-inflammatory Effects: Research indicates that this compound may reduce inflammation markers in biological systems.

- Cardiovascular Health: Its antioxidant properties may contribute to heart health by improving endothelial function and reducing oxidative stress.

- Anti-cancer Activity: Preliminary studies suggest that it may inhibit cancer cell proliferation and induce apoptosis in certain cancer types.

Extraction and Synthesis Methods

Extraction:

The primary source of cyanidin 3-xylosyl(feruloylglucosyl)galactoside is black carrots. Various extraction methods are employed to isolate this compound, including:

- Solvent Extraction: Utilizing organic solvents to extract anthocyanins from plant materials.

- Biotechnological Approaches: Hairy root cultures have been developed to enhance production yields through genetic manipulation of biosynthetic pathways.

Synthesis:

The biosynthesis involves several enzymatic steps starting from phenylalanine, leading to the formation of flavonoids. Key enzymes include:

- Phenylalanine Ammonia-Lyase (PAL)

- Chalcone Synthase (CHS)

- Various glycosyltransferases that facilitate the addition of sugar moieties .

Chemical Properties and Stability

Chemical Structure:

Cyanidin 3-xylosyl(feruloylglucosyl)galactoside has a complex molecular structure characterized by multiple sugar units and an acyl group. Its molecular formula is , showcasing its diverse structural features that influence stability and biological activity.

Stability Studies:

Research indicates that the stability of this compound can vary under different pH conditions, with better stability observed in acidic environments. This property is essential for its application in food products where pH can fluctuate .

Comparative Analysis with Other Anthocyanins

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Cyanidin 3-xylosyl-glucosyl-galactoside | C39H45O22 | Lacks feruloyl group |

| Cyanidin 3-xylosyl(sinapoylglucosyl)galactoside | C42H47O23 | Contains sinapoyl instead of feruloyl |

| Peonidin 3-xylosylglucosylgalactoside | C41H45O23 | Derived from peonidin, differing in core structure |

| Delphinidin-3-glucoside | C21H21O11 | Different aglycone structure |

The unique combination of xylosyl substitution and the presence of a feruloyl group enhances the stability and biological activity of cyanidin 3-xylosyl(feruloylglucosyl)galactoside compared to other anthocyanins.

Mechanism of Action

Cyanidin 3-xylosyl(feruloylglucosyl)galactoside exerts its effects through various molecular pathways. It acts as an antioxidant by scavenging free radicals and reducing oxidative stress . The compound also modulates the expression of genes involved in the phenylpropanoid pathway, enhancing the production of other beneficial phenolic compounds .

Comparison with Similar Compounds

Cyanidin 3-xylosyl(feruloylglucosyl)galactoside belongs to a group of cyanidin-derived anthocyanins distinguished by their glycosylation and acylation patterns. Below is a detailed comparison with structurally related compounds:

Key Observations :

- Acyl Groups : The type of acyl group (ferulic, coumaric, or sinapic acid) determines stability and bioactivity. Feruloyl derivatives exhibit superior thermal stability compared to coumaroyl and sinapoyl variants due to the methoxy group in ferulic acid .

- Biosynthesis : All acylated forms share the Cy3XGG precursor, but distinct acyltransferases mediate the addition of specific acyl groups .

Concentration and Distribution in Plant Sources

Key Observations :

- Tissue Specificity : In black carrots, acylated anthocyanins accumulate preferentially in the root cortex .

- Genetic Influence : Overexpression of transcription factors (e.g., AmRosea1) shifts acylation toward sinapoyl derivatives, reducing feruloyl dominance .

Bioactivity and Functional Properties

Key Observations :

- Antioxidant Efficacy: Feruloyl derivatives show higher radical scavenging activity than non-acylated or coumaroyl variants due to enhanced electron donation from the feruloyl moiety .

- Anti-Inflammatory Effects : All acylated forms suppress vascular inflammation markers (VCAM-1, ICAM-1), but feruloyl derivatives are most potent .

Biological Activity

Cyanidin 3-xylosyl(feruloylglucosyl)galactoside (Cy3XFGG) is a complex anthocyanin primarily found in black carrots and other plant sources. This compound is characterized by its unique structural features, which include a cyanidin core with a xylosyl group and a feruloyl-glucosyl-galactoside moiety. The biological activities of Cy3XFGG are of significant interest due to its potential health benefits, particularly its antioxidant and anti-inflammatory properties.

Chemical Structure and Properties

The chemical formula of Cy3XFGG is , and it exhibits structural diversity due to various sugar moieties and acyl groups. The presence of feruloyl groups enhances its stability and biological properties, making it a subject of research for its therapeutic potential.

| Property | Details |

|---|---|

| Chemical Formula | C₄₂H₄₆O₂₃ |

| Molecular Weight | 918.25 g/mol |

| Source | Black carrots and other plants |

Antioxidant Activity

Cy3XFGG exhibits significant antioxidant activity, which is crucial in combating oxidative stress. Studies have shown that anthocyanins, including Cy3XFGG, can scavenge free radicals, thereby reducing oxidative damage to cells. The antioxidant capacity has been quantified using various assays such as the Trolox Equivalent Antioxidant Capacity (TEAC) and Oxygen Radical Absorbance Capacity (ORAC) assays.

- TEAC Value : Approximately 6.44 μmol TE/mg PAS

- ORAC Value : Approximately 17.88 μmol TE/mg PAS

These values indicate that Cy3XFGG has a comparable or superior antioxidant capacity compared to other anthocyanins like delphinidin 3-glycosides .

Anti-inflammatory Properties

Research has indicated that Cy3XFGG may possess anti-inflammatory properties similar to those observed in other cyanidin derivatives. In vitro studies have demonstrated that cyanidin glycosides can suppress inflammatory responses in human vascular endothelial cells. Specifically, the compound has been shown to inhibit the NLRP3 inflammasome pathway, which is critical in mediating inflammation .

Case Studies and Research Findings

- Bioavailability Studies : A study on the bioavailability of anthocyanins showed that metabolites of cyanidin glycosides were present in circulation for up to 48 hours post-ingestion, suggesting that Cy3XFGG may also be bioavailable and exert physiological effects over an extended period .

- Genetic Studies in Carrots : In genetic mapping studies of purple carrot germplasm, Cy3XFGG was identified as the predominant pigment, accounting for approximately 49% of total anthocyanin content. This highlights its significance in the pigmentation and potential health benefits of carrots .

Q & A

Q. How is Cyanidin 3-Xylosyl(feruloylglucosyl)galactoside structurally characterized in plant extracts?

Methodological Answer: Structural elucidation requires a combination of LC-MS/MS and NMR spectroscopy . For LC-MS/MS, use reverse-phase C18 columns with gradients of water-acetonitrile (0.1% formic acid) to resolve isomers. Key MS/MS fragments include m/z 287 (cyanidin aglycone) and neutral losses corresponding to xylose (132 Da), galactose (162 Da), and feruloylglucose (326 Da) . NMR analysis (¹H, ¹³C, HSQC) confirms glycosidic linkages, such as β-configurations for xylose and galactose, and acylation positions (e.g., feruloyl at the glucose C6) .

Q. What quantification methods are validated for this compound in plant tissues?

Methodological Answer: UHPLC-QqQ-MS/MS in MRM mode provides high sensitivity. For example, use m/z 919.25 → 287.06 (quantifier ion) with a C18 column (1.7 µm, 2.1 × 100 mm) and 0.1% formic acid in mobile phases. Calibration curves (1–100 µg/mL) should be validated for linearity (R² > 0.995) and recovery rates (≥85%) using spiked matrices .

Q. Which plant species are primary sources of this anthocyanin?

Methodological Answer: Black carrots (Daucus carota subsp. sativus) and red-fleshed kiwifruit (Actinidia chinensis) are key sources. Tissue-specific extraction (e.g., root epidermis for carrots) with methanol/water/formic acid (70:28:2) maximizes yield. Confirm presence via comparative LC-MS profiling against reference standards (e.g., Cyanidin 3-xylosyl(feruloylglucosyl)galactoside, >98% purity) .

Q. What enzymatic pathways synthesize this compound?

Methodological Answer: Biosynthesis involves glycosyltransferases (UGTs) and acyltransferases . For example:

Q. How does environmental stress (e.g., light, temperature) affect its accumulation?

Methodological Answer: Reflective foil and low night temperatures enhance synthesis in apples by up to 2-fold. Design field trials with controlled light exposure (e.g., 50% UV-blocking nets) and monitor anthocyanin levels weekly via HPLC. Correlate with temperature logs and PAR (photosynthetically active radiation) sensors .

Advanced Research Questions

Q. How to resolve contradictions in stability data during thermal processing?

Methodological Answer: Degradation kinetics vary by acylation type. For Cyanidin 3-xylosyl(feruloylglucosyl)galactoside, 0.5-order kinetics (Ea = 45 kJ/mol) apply during air-impingement drying (70°C). Use Arrhenius modeling and validate via accelerated stability tests (40–80°C, 0–24 hrs). Contrast with non-acylated derivatives (1st-order kinetics) to explain discrepancies .

Q. What experimental designs optimize its anti-inflammatory activity in vitro?

Methodological Answer: Use Caco-2/RAW264.7 co-culture models to simulate gut inflammation. Dose with 10–100 µM of the compound (dissolved in DMSO <0.1%) and measure:

Q. How to differentiate its pharmacological effects from structurally similar anthocyanins?

Methodological Answer: Conduct structure-activity relationship (SAR) studies :

Q. What genomic strategies enhance its production in plant bioreactors?

Methodological Answer: Overexpress UGT75L6 and AT1 (acyltransferase) in Nicotiana benthamiana via agroinfiltration. Optimize transient expression with 150 µM acetosyringone and 22°C incubation. Monitor yields via LC-MS and adjust promoters (e.g., CaMV 35S vs. UBQ10) to balance enzyme stoichiometry .

Q. How to address batch variability in extraction from natural sources?

Methodological Answer: Implement Design of Experiments (DoE) for extraction optimization. Variables include solvent pH (1.5–3.0), temperature (20–60°C), and duration (1–24 hrs). Use response surface methodology (RSM) to identify optimal conditions (e.g., 50% ethanol, pH 2.5, 40°C, 4 hrs), reducing CV from 25% to <10% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.